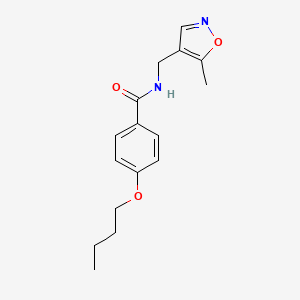

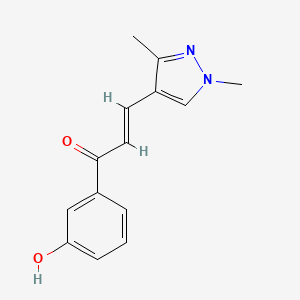

4-butoxy-N-((5-methylisoxazol-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . For the synthesis of the isoxazole ring, a multi-step reaction involving hydroxylamine hydrochloride and sulfuric acid at 85 °C, followed by lithium aluminium tetrahydride in diethyl ether at 0 - 20 °C under an inert atmosphere can be used .Molecular Structure Analysis

In a similar compound, the five-membered isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings, which form a dihedral angle of 39.81 (18)° with each other . A short intra-molecular C-H⋯O contact occurs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ‘4-butoxy-N-((5-methylisoxazol-4-yl)methyl)benzamide’ include the condensation of carboxylic acids and amines, and the formation of the isoxazole ring .Aplicaciones Científicas De Investigación

Antibacterial Activity

This compound has been investigated for its antibacterial potential. Researchers have synthesized related oxazole derivatives and examined their activity against various bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli. Further studies could explore its mechanism of action and potential clinical applications .

Anticancer Potential

Given the diverse biological activities of oxazole derivatives, exploring this compound’s effects on cancer cells is warranted. In vitro assays against various cancer cell lines (such as breast cancer cells, lung fibroblasts, and liver cancer cells) could reveal its cytotoxicity and selectivity .

Synthetic Applications

Understanding the compound’s reactivity and synthetic pathways is crucial. Researchers have already synthesized related compounds using various reactions, such as coupling with diazonium salts and amines. Further synthetic modifications could yield derivatives with enhanced properties .

Propiedades

IUPAC Name |

4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-4-9-20-15-7-5-13(6-8-15)16(19)17-10-14-11-18-21-12(14)2/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNJNGBKLCUWII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=C(ON=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-tert-Butyl-4-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2834056.png)

![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834064.png)

![4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2834065.png)

![1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2834073.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,4-dimethoxybenzamide](/img/structure/B2834074.png)